1,3,5-Tris[4'-(dimethylamino)biphenyl-4-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris[4’-(dimethylamino)biphenyl-4-yl]benzene is a complex organic compound characterized by its unique structure, which includes three dimethylamino biphenyl groups attached to a central benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[4’-(dimethylamino)biphenyl-4-yl]benzene typically involves multi-step organic reactions. One common method includes the reaction of 1,3,5-tribromobenzene with 4-dimethylaminophenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate in a solvent such as toluene or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris[4’-(dimethylamino)biphenyl-4-yl]benzene undergoes various chemical reactions, including:
Oxidation: The dimethylamino groups can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxides of the dimethylamino groups.
Reduction: Primary or secondary amines.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
1,3,5-Tris[4’-(dimethylamino)biphenyl-4-yl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1,3,5-Tris[4’-(dimethylamino)biphenyl-4-yl]benzene involves its interaction with various molecular targets and pathways. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to specific targets. Additionally, the biphenyl rings provide a rigid framework that can interact with hydrophobic pockets in proteins or other biomolecules, enhancing its specificity and efficacy.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-aminophenyl)benzene: Similar structure but with amino groups instead of dimethylamino groups.
1,3,5-Tris(4-carboxyphenyl)benzene: Contains carboxyl groups, used in the synthesis of metal-organic frameworks (MOFs).
1,3,5-Tris(4-hydroxyphenyl)benzene: Features hydroxy groups, used in polymer chemistry.
Uniqueness
1,3,5-Tris[4’-(dimethylamino)biphenyl-4-yl]benzene is unique due to the presence of dimethylamino groups, which impart distinct electronic and steric properties. These groups enhance the compound’s solubility in organic solvents and its ability to participate in various chemical reactions, making it a versatile building block in organic synthesis and material science.
Properties
Molecular Formula |
C48H45N3 |
---|---|
Molecular Weight |
663.9 g/mol |
IUPAC Name |
4-[4-[3,5-bis[4-[4-(dimethylamino)phenyl]phenyl]phenyl]phenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C48H45N3/c1-49(2)46-25-19-37(20-26-46)34-7-13-40(14-8-34)43-31-44(41-15-9-35(10-16-41)38-21-27-47(28-22-38)50(3)4)33-45(32-43)42-17-11-36(12-18-42)39-23-29-48(30-24-39)51(5)6/h7-33H,1-6H3 |
InChI Key |
MZMVUKKBXHHQSB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N(C)C)C6=CC=C(C=C6)C7=CC=C(C=C7)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.